molecular formula C22H12O5 B5700533 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No. B5700533
M. Wt: 356.3 g/mol
InChI Key: OAPZPQRYFIFCSY-UHFFFAOYSA-N
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Description

10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one, also known as BF-5m, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzofuranocoumarin derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis Approach : Kumar et al. (2015) reported a green, catalyst-free, and solvent-free method for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones, related to the chemical structure . This method boasts high atom efficiency and does not require column chromatography for purification, making it an environmentally friendly and efficient synthesis approach (Kumar et al., 2015).

Biological Activities and Applications

  • Antimicrobial and Anticancer Activities : Ibrahim et al. (2022) explored the utility of a similar compound, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, in synthesizing a range of heterocyclic systems linked to furo[3,2-g]chromene. These compounds demonstrated variable antimicrobial and anticancer activities, highlighting the potential of such compounds in therapeutic applications (Ibrahim et al., 2022).

  • EGFR and VEGFR-2 Kinase Inhibition : Amr et al. (2017) synthesized derivatives of 7H-furo[3,2-g]chromen-7-one and tested them as inhibitors of EGFR and VEGFR-2 kinases. These enzymes are critical in cancer progression, making these compounds potential candidates for anticancer drugs (Amr et al., 2017).

  • Antitubercular Agents : Vijaya Laxmi et al. (2011) investigated barbiturate and thiobarbiturate analogs of furo[3,2-g]chromene derivatives for their antitubercular activities. One of the compounds showed promising antitubercular activity, suggesting potential as a lead compound for drug development (Vijaya Laxmi et al., 2011).

Chemical Reactivity and Derivative Synthesis

  • Reactivity with Nitrogen Nucleophiles : Ali et al. (2020) studied the chemical reactivity of a novel compound similar to the one , revealing its potential to create novel benzofuran derivatives with various substituents. This kind of reactivity is crucial for developing new pharmacologically active compounds (Ali et al., 2020).

properties

IUPAC Name

10-(1,3-benzodioxol-5-yl)-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O5/c23-22-14-4-2-1-3-13(14)15-8-16-17(10-24-19(16)9-20(15)27-22)12-5-6-18-21(7-12)26-11-25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPZPQRYFIFCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=C3C=C5C6=CC=CC=C6C(=O)OC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 3
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 4
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 5
Reactant of Route 5
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 6
Reactant of Route 6
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one

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